molecular formula C7H7Br3N2O2 B040646 ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate CAS No. 112995-48-9

ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate

Cat. No. B040646
CAS RN: 112995-48-9
M. Wt: 390.85 g/mol
InChI Key: WGSUKEDYCMTXPK-UHFFFAOYSA-N
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Description

“Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate” is based on the imidazole core, with the formula C3HBr3N2 . The molecular weight is 304.765 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Imidazole containing moiety occupied a unique position in heterocyclic chemistry . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

Safety and Hazards

The safety and hazards of “Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate” are not explicitly mentioned in the sources retrieved. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

ethyl 2-(2,4,5-tribromoimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br3N2O2/c1-2-14-4(13)3-12-6(9)5(8)11-7(12)10/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSUKEDYCMTXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381006
Record name Ethyl (2,4,5-tribromo-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate

CAS RN

112995-48-9
Record name Ethyl (2,4,5-tribromo-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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